5-Phenyl-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-7-11-12(8-10)14-15-13-11/h1-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSBVEKBZGNSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenyl 1h Benzo D 1 2 3 Triazole and Its Derivatives
Catalytic Approaches in 5-Phenyl-1H-benzo[d][1][2][3]triazole Synthesis
Ruthenium-Catalyzed Cycloaddition Reactions
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net Unlike the more common copper-catalyzed variant (CuAAC) which predominantly yields 1,4-disubstituted isomers, RuAAC provides access to the 1,5-regioisomers. nih.govresearchgate.net This distinct regioselectivity is a key advantage, expanding the accessible chemical space of triazole-containing compounds. researchgate.net
The reaction typically involves the use of a ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium, to facilitate the cycloaddition of an organic azide (B81097) with a terminal alkyne. nih.gov The reaction conditions are generally mild, and the reaction proceeds to completion in a relatively short time. nih.gov For instance, the reaction of benzyl (B1604629) azide with phenylacetylene (B144264) in the presence of a ruthenium catalyst in 1,2-dichloroethane (B1671644) (DCE) at 45 °C is completed within 30 minutes. nih.gov
A proposed mechanism for the RuAAC reaction highlights the formation of a ruthenium-acetylide intermediate, which then undergoes reaction with the azide to form the 1,5-disubstituted triazole product. The regioselectivity is often high and is influenced by electronic and steric factors of the substituents on both the alkyne and the azide. nih.gov
Furthermore, ruthenium catalysis has been successfully applied to the synthesis of more complex triazole derivatives, such as 5-amino-1,2,3-triazole-4-carboxylates. unisi.itnih.gov This is achieved through the cycloaddition of N-Boc-ynamides with azides, providing a protected version of the triazole amino acid. unisi.itnih.gov This method is particularly useful as it circumvents the potential for Dimroth rearrangement, a common issue in the chemistry of 5-aminotriazoles. unisi.itnih.gov The reaction shows complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides. nih.gov
Table 1: Examples of Ruthenium-Catalyzed Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium | DCE | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | Not specified | nih.gov |
| Phenyl azide | Ethyl cyanomalonate | EtONa | Not specified | Not specified | Not specified | unisi.it |
| Benzyl azide | Ethyl cyanomalonate | EtONa | Not specified | Not specified | Not specified | unisi.it |
| N-Boc-ynamides | Azides | Ruthenium catalyst | Not specified | N-Boc-5-amino-1,2,3-triazole-4-carboxylates | Good | unisi.it |
Palladium-Catalyzed Functionalization and Coupling Strategies
Palladium-catalyzed reactions are indispensable tools for the functionalization and synthesis of benzotriazole (B28993) derivatives. These methods, including C-H activation and cross-coupling reactions, allow for the direct introduction of various substituents onto the benzotriazole scaffold. researchgate.net The direct arylation of azoles, including triazoles, with (hetero)aryl halides is a particularly efficient strategy for creating heterobiaryls. researchgate.net
A notable advancement is the highly N2-selective arylation of 1,2,3-triazoles using a palladium catalyst with a bulky biaryl phosphine (B1218219) ligand. nih.gov This method allows for the preparation of a wide range of N2-aryl-1,2,3-triazoles from aryl bromides, chlorides, and triflates with excellent regioselectivity (95-99%). nih.gov Theoretical calculations suggest that this high selectivity is due to the rapid reductive elimination from the N2-1,2,3-triazolate-Pd complex. nih.gov
Palladium catalysis has also been employed in tandem C-H functionalization/cyclization strategies. For example, a method for constructing benzo-rings involves the intramolecular coupling of an aryl iodide and a methylene (B1212753) C-H bond, directed by an aminoquinoline carboxamide group. lookchem.com This approach has demonstrated high yields and a broad substrate scope under mild reaction conditions. lookchem.com
Furthermore, palladium-catalyzed annulation reactions of 5-iodo-1,2,3-triazoles provide a route to triazole-fused heterocycles. rsc.org These reactions are typically carried out in microwave vials under a nitrogen atmosphere. rsc.org
Table 2: Palladium-Catalyzed Reactions for Benzotriazole Synthesis and Functionalization
| Reactants | Catalyst System | Product Type | Key Features | Reference |
| 1,2,3-triazole, Aryl halides | Pd₂(dba)₃ / Bulky biaryl phosphine ligand | N2-aryl-1,2,3-triazoles | Highly N2-selective arylation | nih.gov |
| Aryl iodide, Methylene C-H bond (intramolecular) | Palladium catalyst / Aminoquinoline carboxamide | Benzo-ring fused systems | Directed C-H functionalization | lookchem.com |
| 5-Iodo-1,2,3-triazoles | Palladium catalyst | Triazole-fused heterocycles | Annulation reaction | rsc.org |
| Benzoquinone, Terminal alkynes | Palladium catalyst | 2,3-disubstituted 5-hydroxybenzofurans | Tandem C-H functionalization/cyclization | nih.gov |
| Benzothiazole (B30560), Iodo(hetero)arenes | Pd(OAc)₂ / Ag₂O | 2-(Hetero)arylbenzothiazoles | Room temperature C-H functionalization | chemrxiv.org |
Regioselective Synthesis of Substituted 5-Phenyl-1H-benzo[d]chemicalbook.comnih.govresearchgate.nettriazoles
The regioselective synthesis of substituted 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazoles is crucial for controlling the properties and biological activities of these compounds. Various strategies have been developed to achieve high regioselectivity.
One approach involves the reaction of β-carbonyl phosphonates with azides, which can provide 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles with high regio- and chemoselectivity under mild conditions. nih.govacs.org The use of cesium carbonate in DMSO has been shown to be a unique system for facilitating this reaction. nih.govacs.org
Another powerful method is the copper-catalyzed oxidative azide-olefin cycloaddition (OAOC) reaction of α,β-unsaturated carbonyls with azides. researchgate.net This method provides an efficient route to biologically active 1,4,5-trisubstituted 1,2,3-triazoles with excellent regioselectivity. researchgate.net
The alkylation of a pre-formed ruthenium triazolato complex offers a facile route to 1,5-disubstituted 1,2,3-triazoles. rsc.org The regiospecific alkylation of an N(2)-bound ruthenium triazolate, followed by cleavage of the Ru-N bond, yields the desired N(1)-alkylated triazole. rsc.org
Furthermore, the modification of 5-aryl-4-trifluoroacetyltriazoles at the NH-moiety has been investigated to achieve regioselective synthesis of 2-substituted triazoles. mdpi.com Screening of alkylation conditions revealed that using sodium carbonate as a base in DMF preferentially yields 2-substituted triazoles. mdpi.com
Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles to the synthesis of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.
Solvent-Free Reaction Conditions
Solvent-free synthesis offers a significant green advantage by eliminating the use of often hazardous and volatile organic solvents. A one-pot, solvent-free procedure has been described for the preparation of 1H-benzotriazole-carboximidamides. researchgate.net This method involves heating the reactants together without any solvent, leading to the formation of the desired products in high purity. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nih.govnih.gov
A microwave-assisted, Cu(I)-catalyzed, three-component reaction has been developed for the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles in good to excellent yields. beilstein-journals.org This protocol is applicable to a variety of phenylazides, propargyloxybenzaldehydes, and 1,2-diaminobenzenes. beilstein-journals.org
Similarly, an efficient microwave-assisted synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives has been reported. nih.gov The reaction, carried out under microwave irradiation for just 10 minutes, demonstrates a significant time-saving advantage over traditional methods. nih.gov
The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has also been optimized using microwave irradiation, providing a general and straightforward green synthetic method. psecommunity.org
Functionalization Strategies for 5-Phenyl-1H-benzo[d]chemicalbook.comnih.govresearchgate.nettriazole Scaffolds
The functionalization of the 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole scaffold is essential for tuning its physicochemical properties and exploring its potential applications. A variety of strategies have been developed to introduce diverse functional groups onto this core structure.
The synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides has been reported, demonstrating the introduction of sulfamoylbenzamide moieties. nih.gov This functionalization is achieved through standard amide coupling reactions. nih.gov
The development of a novel [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] chemicalbook.comnih.govresearchgate.nettriazole (ThTz), and its subsequent functionalization highlights the potential for creating complex heterocyclic scaffolds. rsc.orgnih.gov The sulfone moiety on the thiazole (B1198619) ring acts as a versatile reactive tag, enabling various transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov
Furthermore, a substituted heterocyclic scaffold comprising a 1,4-benzodiazepine (B1214927) fused with a 1,2,3-triazole ring has been synthesized and diversified through a variety of refunctionalizations. researchgate.net This strategy involves a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition, with the resulting scaffold offering opportunities for further diversification. researchgate.net
C-H Functionalization and Azolation
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole, C-H functionalization, coupled with azolation reactions, provides an efficient route to introduce the triazole moiety. This approach often involves the reaction of a precursor containing a C-H bond with an azide source, frequently catalyzed by a transition metal.
One notable method involves the domino ring closure of isoindolo[2,1-a]quinazolinones, which can be synthesized from 2-aminocarboxamides. researchgate.net This is followed by a "click reaction," a type of 1,3-dipolar cycloaddition between an azide and an alkyne, to form the 1,2,3-triazole ring. researchgate.netnih.gov This sequence highlights the utility of cascade reactions in building complex heterocyclic systems. researchgate.net The use of copper catalysis in these cycloaddition reactions, often referred to as "click chemistry," is particularly prevalent due to its high efficiency and regioselectivity, typically yielding 1,4-disubstituted-1,2,3-triazoles. nih.govmdpi.com
Alpha-Allylation Reactions
Alpha-allylation reactions offer a valuable method for introducing an allyl group to a molecule, which can then serve as a handle for further synthetic transformations. In the synthesis of derivatives of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole, enantioselective palladium-catalyzed allylic substitution of sodium benzotriazolide has been employed. This reaction allows for the creation of chiral allylic benzotriazole-containing regioisomers with high enantiomeric excess. researchgate.net The regioselectivity of the reaction, which dictates the position of the incoming allyl group, can be controlled by the choice of ligands and reaction conditions. researchgate.net
Introduction of Diverse Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole framework can significantly modify its chemical and biological properties. Various synthetic strategies have been developed to achieve this, often leveraging the reactivity of the triazole ring or pre-functionalized starting materials.
One common approach is the use of "click chemistry" to link the triazole scaffold to other heterocyclic systems. researchgate.net For instance, a 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne can be used to connect a benzothiazole moiety to a 1,2,3-triazole ring. mdpi.com Similarly, this methodology has been used to synthesize 1,2,3-triazole-bound 1,2,4-triazoles. arkat-usa.org
Another strategy involves the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination allows for the formation of C-N bonds, enabling the attachment of various aryl amines to the triazole core. This method has been successfully used to synthesize novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. nih.gov The reaction conditions, including the choice of catalyst and base, are crucial for achieving high yields. nih.gov
Furthermore, the synthesis of hybrid molecules containing both 1,2,4-triazole (B32235) and 1,2,3-triazole rings has been achieved through multi-step sequences. arkat-usa.org These often begin with the formation of a 1,2,4-triazol-3-one, which is then functionalized with a propargyl group to introduce an alkyne. This alkyne can then undergo a click reaction with a suitable azide to form the desired 1,2,3-triazole ring. arkat-usa.org
The synthesis of triazole-fused sultams represents another example of introducing heterocyclic diversity. This involves the cyclization of sulfonamide-tethered 5-iodo-1,2,3-triazoles, which are themselves formed via a copper-catalyzed cycloaddition. beilstein-journals.org
The following table summarizes some of the research findings related to the synthesis of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole derivatives with diverse heterocyclic moieties:
| Starting Materials | Reaction Type | Product | Reference |
| 2-Aminocarboxamides | Domino ring closure, Click reaction | Isoindolo[2,1-a]quinazolinones with triazole ring | researchgate.net |
| S-propargyl mercaptobenzothiazole, α-halo ester/amide | 1,3-dipolar cycloaddition | 1,2,3-Triazole-based benzothiazole derivatives | mdpi.com |
| Azide, Nitrile | 1,3-dipolar cycloaddition, Buchwald-Hartwig cross-coupling | 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles | nih.gov |
| Ethyl-2-(1-ethoxyethylidene)hydrazine-1-carboxylate, 4-morpholinoaniline | Multi-step synthesis including click reaction | 1,2,3-Triazole-bound 1,2,4-triazoles | arkat-usa.org |
| Sulfonamide-tethered 5-iodo-1,2,3-triazoles | Intramolecular cyclization | Triazole-fused sultams | beilstein-journals.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Phenyl 1h Benzo D 1 2 3 Triazole Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of 5-phenyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole and its derivatives. These techniques probe the vibrational modes of molecules, providing a unique fingerprint based on their structural and electronic properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within benzotriazole (B28993) derivatives. The analysis of the FTIR spectra of these compounds reveals characteristic absorption bands corresponding to specific vibrational modes of the fused ring system and the phenyl substituent.
The FTIR spectra of 1,2,3-triazoles and benzotriazoles have been studied in detail, with assignments often supported by density functional theory (DFT) calculations. nih.gov For the parent compound, 5-phenyl-1H-1,2,3-triazole, characteristic infrared bands have been identified. chemicalbook.com The region above 3000 cm⁻¹ typically shows N-H stretching vibrations, although these can be broad due to hydrogen bonding. chemicalbook.com Aromatic C-H stretching vibrations from both the benzene (B151609) and benzotriazole rings also appear in this region. Key vibrational modes for the heterocyclic and phenyl rings include C=C and C=N stretching vibrations, which are observed in the 1400-1650 cm⁻¹ range. chemicalbook.comresearchgate.net Ring breathing and deformation modes are found at lower wavenumbers.
For instance, in a study of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a related derivative, a characteristic FT-IR (KBr) band was observed at 3133 cm⁻¹. rsc.org The detailed assignment of these bands is often complex due to the coupling of various vibrational modes. Theoretical calculations using methods like B3LYP with a 6-311++G** basis set have proven crucial for the accurate assignment of the observed experimental bands to specific normal modes of vibration based on the calculated potential energy distribution. nih.gov
Table 1: Selected FTIR Spectral Data for Phenyl-1,2,3-Triazole Derivatives
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| 3158 | N-H Stretching (broad) | 5-Phenyl-1H-1,2,3-triazole | chemicalbook.com |
| 2956 | C-H Stretching | 5-Phenyl-1H-1,2,3-triazole | chemicalbook.com |
| 1653 | Ring Stretching | 5-Phenyl-1H-1,2,3-triazole | chemicalbook.com |
| 1457 | Ring Stretching | 5-Phenyl-1H-1,2,3-triazole | chemicalbook.com |
| 1079 | Ring Breathing/Deformation | 5-Phenyl-1H-1,2,3-triazole | chemicalbook.com |
| 764 | C-H Out-of-plane Bending | 5-Phenyl-1H-1,2,3-triazole | chemicalbook.com |
| 3133 | Aromatic C-H Stretching | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | rsc.org |
| 1622 | C=N Stretching | 1,3,5-tris-[3-thiol-4-amino-1,2,4-triazole-5-yl]benzene derivative | researchgate.net |
| 1600 | C=C Stretching | 1,3,5-tris-[3-thiol-4-amino-1,2,4-triazole-5-yl]benzene derivative | researchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. This technique is particularly effective for studying the skeletal vibrations of aromatic and heterocyclic rings.
Studies on benzotriazole derivatives using Raman spectroscopy have provided significant insights. For example, a full assignment of the Raman spectrum of 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (a benzotriazole derivative) was achieved through scaled-DFT analysis. nih.gov Intense bands in the 1400-1600 cm⁻¹ region of the Raman spectrum are typically assigned to stretching modes of the benzotriazole and phenyl rings. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) has also been extensively applied to benzotriazole derivatives to study their interaction with metal surfaces, which is relevant to their application as corrosion inhibitors. nih.govmdpi.com By comparing the ordinary Raman spectrum with the SERS spectrum, information about the molecule's orientation on the surface can be deduced. nih.govnih.gov For benzotriazole adsorbed on a copper surface, SERS studies indicate that the molecules are oriented perpendicularly to the surface. mdpi.com The enhancement of specific Raman bands can also point to the atoms involved in the interaction with the metal substrate. nih.gov For instance, the enhancement of bands associated with the triazole ring's nitrogen atoms suggests their involvement in binding to the metal surface. nih.gov
Table 2: Selected Raman Spectral Data for Benzotriazole Derivatives
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| 1591 | Ring Stretching | 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) | nih.gov |
| 1558 | Ring Stretching | 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) | nih.gov |
| 1464 | Ring Stretching | 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) | nih.gov |
| 1413 | Ring Stretching | 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) | nih.gov |
| 1264 | Ring Deformation | 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) | nih.gov |
| 782 | Ring Breathing | Benzotriazole (Normal Raman) | mdpi.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and luminescence (fluorescence) spectroscopy, provides information about the electronic transitions within a molecule. For 5-phenyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole and its derivatives, these spectra are dominated by π → π* transitions associated with the conjugated aromatic system.
The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is characterized by a strong π → π* transition around 206 nm. nih.gov The introduction of a phenyl group and fusion with a benzene ring, as in 5-phenyl-1H-benzotriazole, leads to a red-shift (bathochromic shift) of these absorption bands due to the extended π-conjugation. The UV-Vis spectra of benzimidazole-1,2,3-triazole hybrid molecules, for example, have been used to study their interactions with DNA. nih.gov
The luminescence properties of triazole derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govnih.gov While the parent benzotriazole may not be strongly luminescent, appropriate substitution can lead to derivatives with high fluorescence quantum yields. nih.govniscpr.res.in For example, newly synthesized 1,2,3-triazol-xanthen-3-one derivatives have been shown to be highly fluorescent. niscpr.res.in Studies on related donor-acceptor fluorophores containing a 1,3,4-oxadiazole (B1194373) ring (an isomer of 1,2,3-triazole) have demonstrated thermally activated delayed fluorescence (TADF), a mechanism that enhances OLED efficiency. nih.gov The electronic properties, and thus the absorption and emission wavelengths, can be finely tuned by altering the substituents on the phenyl and triazole rings.
Table 3: Selected UV-Vis Absorption Data for Triazole Derivatives
| λmax (nm) | Molar Extinction Coefficient (ε / L·mol⁻¹·cm⁻¹) | Solvent/Phase | Compound | Reference |
| 206 | σ = 2.04 × 10⁻¹⁸ (cm²/molecule) | Gas Phase | 1H-1,2,3-triazole | nih.gov |
| 205 | 3670 | Not Specified | 1,2,3-triazole derivative | researchgate.net |
| 211 | 4812 | Not Specified | 1,2,3-triazole derivative | researchgate.net |
| 216 | 6245 | Not Specified | 1,2,3-triazole derivative | researchgate.net |
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
The interpretation and assignment of complex spectroscopic data for molecules like 5-phenyl-1H-benzotriazole are greatly enhanced by computational chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and analyze vibrational and electronic spectra.
For vibrational spectroscopy, DFT calculations (e.g., using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G**) can accurately predict the vibrational frequencies and intensities of both FTIR and Raman spectra. nih.govscholarsresearchlibrary.com By calculating the potential energy distribution (PED), each computed vibrational mode can be assigned to specific internal coordinates (stretching, bending, torsion), which clarifies ambiguities in experimental assignments. nih.gov A close agreement between the scaled theoretical wavenumbers and the experimental ones confirms the accuracy of the structural model and the vibrational assignments. scholarsresearchlibrary.com This combined experimental-theoretical approach has been successfully applied to numerous triazole, benzotriazole, and related heterocyclic systems. nih.govnih.govmdpi.com
Similarly, for electronic spectra, Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectra. researchgate.net The calculated oscillator strengths correlate with the intensity of the absorption bands. esisresearch.org Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the nature of the electronic transitions (e.g., π → π*) and the charge transfer characteristics within the molecule. esisresearch.org The correlation of experimental data with theoretical predictions is thus an indispensable methodology in the advanced spectroscopic characterization of 5-phenyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole derivatives, providing a deeper understanding of their structure-property relationships.
Computational and Theoretical Investigations on 5 Phenyl 1h Benzo D 1 2 3 Triazole
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of various chemical systems, including triazole derivatives. These studies provide fundamental insights into the molecule's behavior and characteristics.
Optimization of Molecular Conformations
The optimization of molecular conformations is a critical first step in computational analysis, providing the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 1-phenyl-1H-1,2,3-triazoles, DFT calculations have been employed to determine their optimized geometries. nih.gov For instance, in a study of 1-(2,6-dibromo-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, the 2,6-dichloro plus 4-trifluoromethyl substitution pattern on the phenyl ring was identified as crucial for high affinity to specific biological receptors. nih.gov The planarity of the molecule is also a key aspect; in the case of 3-phenyl-1,2,4-triazol-5-amine, the molecule is essentially planar, with the phenyl ring and the 1,2,4-triazole (B32235) ring having a very small dihedral angle of 2.3 (2)°. nih.gov In contrast, its tautomer, 5-phenyl-1,2,4-triazol-3-amine, exhibits a larger dihedral angle of 30.8 (2)° between the two rings. nih.gov These conformational details are crucial for understanding how these molecules interact with their biological targets.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity.
Theoretical calculations for various triazole derivatives have provided valuable data on their HOMO-LUMO energies and energy gaps. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies in the gas phase were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A narrow frontier orbital gap generally suggests that charge transfer can readily occur within the molecule, indicating higher chemical reactivity. nih.gov Such analyses help in predicting the sites for electrophilic and nucleophilic attacks. ajchem-a.com
Table 1: Frontier Molecular Orbital Energies and Energy Gaps
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 ajchem-a.com | -2.0928 ajchem-a.com | 4.4815 ajchem-a.com |
This table presents representative data from computational studies on related heterocyclic compounds.
Vibrational Frequency Calculations and Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed vibrational frequencies to specific molecular motions. For 1,2,3-triazoles, fundamental vibrational frequencies have been calculated using DFT with the Becke3P86 functional and the 6-311G(d,p) basis set. researchgate.net The calculated frequencies generally show good agreement with experimental data, with mean deviations of about 1% or less. researchgate.net These studies have also highlighted how factors like intermolecular associations in condensed phases can lead to shifts in some fundamental frequencies compared to the isolated molecules. researchgate.net For instance, the C=C stretching vibration of the 1H-1,2,3-triazole ring has been observed around 1512 cm⁻¹. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By applying TD-DFT, researchers can gain insights into the electronic transitions that occur when a molecule absorbs light.
For triazole derivatives, TD-DFT calculations have been used to analyze their electronic transitions and optical properties. nih.gov These calculations help in understanding the charge transfer that happens within the molecule upon excitation. nih.gov For instance, studies on some triazole compounds have revealed that charge transfer occurs within the molecule, and the probable electronic transitions in different solvents can be identified. nih.gov This information is crucial for applications in materials science, such as in the design of dyes and optical brighteners. researchgate.net
Conceptual Density Functional Theory (CDFT) for Reactivity Indices
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various chemical concepts, such as electronegativity, hardness, and softness, which are collectively known as reactivity indices. These indices are derived from the electronic structure of a molecule and can be used to predict its chemical reactivity and the sites of reaction. While specific CDFT studies on 5-Phenyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole are not extensively detailed in the provided context, the principles of CDFT are widely applied to similar heterocyclic systems to understand their reactivity patterns.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. These methods are instrumental in drug discovery and development.
Molecular docking studies have been performed on various triazole derivatives to understand their binding modes with specific biological targets. For example, docking studies of 1-phenyl-1H-1,2,3-triazoles have suggested that their putative binding sites are located in the channel-lining region of certain receptors. nih.gov In another study, the interaction of a benzimidazole-triazole derivative with G-quadruplex DNA was investigated through molecular docking. nih.gov
MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to assess the stability of the interaction over time. For instance, MD simulations of a triazole benzene (B151609) sulfonamide derivative complexed with human carbonic anhydrase IX revealed stable interactions, with specific amino acid residues playing key roles in the binding. nih.gov The stability of the complex can be evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone atoms. nih.gov
Solvatochromic Analysis and Solvent-Solute Interactions
The study of how a substance's color changes in different solvents, known as solvatochromism, provides deep insights into the interactions between a solute and the surrounding solvent molecules. For derivatives of benzotriazole (B28993), these interactions are crucial for understanding their behavior in various chemical environments.
Theoretical calculations using Density Functional Theory (DFT) with the 6-311G+ (d,p) basis set have been employed to complement experimental findings. These computations can predict the electronic absorption spectra of benzotriazole derivatives, and the close match between calculated and observed spectra confirms the validity of the theoretical models. dergipark.org.tr Such studies also determine important quantum chemical parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the electronic transitions responsible for the observed solvatochromic shifts. dergipark.org.tr
The following table displays the experimental absorption maxima (λmax) for a related benzotriazole derivative (BPT) in various solvents, illustrating the effect of solvent polarity on the electronic transitions of the molecule.
Table 1: Experimental Absorption Maxima (λmax) of BPT in Different Solvents
| Solvent | λmax (nm) |
|---|---|
| Water | 254, 276 |
| Methanol | 254, 275 |
| Ethanol | 255, 275 |
| Acetonitrile | 254, 275 |
| Dioxane | 256, 277 |
| Chloroform | 257, 277 |
| Acetone | 255, 275 |
| Dimethylformamide | 256, 276 |
| Toluene | 258, 278 |
| n-Hexane | 259, 278 |
Data sourced from a study on a benzotriazole derivative, providing insight into the solvatochromic behavior of this class of compounds. dergipark.org.tr
Structure-Activity Relationship (SAR) Derivations from Theoretical Models
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. For benzotriazole derivatives, computational and theoretical models are invaluable tools for elucidating these relationships.
Theoretical models have been instrumental in understanding the SAR of benzotriazole-based compounds as potential therapeutic agents. unica.it For instance, in the development of antiviral agents, SAR analysis revealed that specific substitutions on the benzotriazole scaffold could lead to selective activity against different viruses. A comparison between two derivatives, one active against Respiratory Syncytial Virus (RSV) and another against Coxsackievirus B5 (CVB5), highlighted the critical role of the amide moiety attached to the core structure. unica.it While both compounds shared a 4-F benzotriazole intermediate, the presence of a trimethoxy-phenyl amide in one and a pivalamide (B147659) in the other led to distinct antiviral profiles. unica.it
Furthermore, SAR studies on benzothiazole (B30560) derivatives linked to 1,2,3-triazoles have been conducted to develop probes for imaging tau protein aggregates in Alzheimer's disease. rsc.org These studies showed that replacing a photoisomerisable bridge with a 1,2,3-triazole moiety resulted in good visualization of Aβ plaques but not neurofibrillary tangles (NFTs). rsc.org However, the introduction of amide or ester linkers allowed for the observation of NFTs, demonstrating how subtle structural modifications can significantly alter the binding properties and biological application of the molecule. rsc.org
Docking simulations provide a molecular-level understanding of SAR. For example, in the development of A3 adenosine (B11128) receptor antagonists based on a triazolobenzotriazinone scaffold, docking studies helped to rationalize the observed affinities and selectivities. nih.gov These simulations can predict how a ligand binds to its receptor, guiding the design of new derivatives with improved potency and selectivity. nih.gov
The following table presents a summary of key SAR findings for benzotriazole and related heterocyclic systems, derived from various theoretical and experimental studies.
Table 2: Summary of Structure-Activity Relationship (SAR) Insights
| Molecular Scaffold | Modification | Observed Effect | Potential Application |
|---|---|---|---|
| Benzotriazole-based derivatives | Alteration of the amide moiety (e.g., trimethoxy-phenyl amide vs. pivalamide) | Selective antiviral activity against different viruses (RSV vs. CVB5). unica.it | Antiviral agents. unica.it |
| Benzothiazole-1,2,3-triazole hybrids | Replacement of a trans-butadiene bridge with 1,2,3-triazole, amide, or ester linkers | Differential visualization of Aβ plaques and neurofibrillary tangles (NFTs). rsc.org | Imaging probes for Alzheimer's disease. rsc.org |
| Triazolobenzotriazinone derivatives | Insertion of a p-methoxybenzoyl group at the 5-amino position | Enhanced A3 adenosine receptor affinity and selectivity. nih.gov | A3 adenosine receptor antagonists. nih.gov |
| Benzodiazepinediones | Identification of two distinct sub-series with varying substituents | Antiparasitic activity against Trypanosoma cruzi. rsc.org | Anti-Chagas disease agents. rsc.org |
Electronic Structure Modeling for Material Properties
The electronic structure of a molecule, as described by quantum mechanics, governs its physical and chemical properties, making it a key focus for material science applications. Computational modeling of the electronic structure of 5-phenyl-1H-benzo[d] researchgate.netnih.govtandfonline.comtriazole and its derivatives provides insights into their potential use in various advanced materials.
1,2,3-Triazole derivatives have demonstrated a wide range of industrial applications, including as corrosion inhibitors, dyes, and optical brighteners. researchgate.net These applications are directly linked to their electronic properties. For example, the ability of benzotriazole derivatives to act as effective corrosion inhibitors stems from their capacity to form a protective film on metal surfaces, a process dictated by the molecule's electronic structure and its ability to interact with the metal.
Recent research has explored the use of phenyl-1H-1,2,3-triazole derivatives in coordination polymers for electrochemical applications. researchgate.net In one study, copper was coordinated with six different phenyl-1H-1,2,3-triazole derivatives to create stable catalysts. Electronic structure modeling, in conjunction with various spectroscopic techniques, revealed that the electronic properties of the copper sites could be finely tuned by modifying the highest occupied molecular orbital (HOMO) energy of the triazole ligands. researchgate.net This tuning of the electronic structure was found to directly correlate with the binding strength of a key intermediate (*CO), thereby influencing the efficiency of C-C coupling in CO2 reduction. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are also employed to understand the electrical characteristics of these molecules. The analysis of the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) can provide a detailed picture of the electron distribution and bonding within the molecule. tandfonline.com Furthermore, the calculated HOMO-LUMO energy gap is a crucial parameter that not only indicates the molecule's stability but also its potential for bioactivity and application in electronic materials. tandfonline.com
The table below summarizes key electronic properties and their implications for the material applications of benzotriazole derivatives, as determined by computational modeling.
Table 3: Electronic Properties and Potential Material Applications of Benzotriazole Derivatives
| Electronic Property | Computational Method | Implication for Material Properties | Potential Application |
|---|---|---|---|
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and stability; relates to the energy required for electronic excitation. tandfonline.com | Organic electronics, bioactivity prediction. tandfonline.com |
| Tunable HOMO Energy of Ligands | Electronic Structure Modeling | Allows for the fine-tuning of the electronic properties of coordinated metal centers. researchgate.net | Catalysts for electrochemical CO2 reduction. researchgate.net |
| Electron Localization Function (ELF) / Localized Orbital Locator (LOL) | Multiwfn Analysis | Provides insight into the electrical characteristics and bonding within the molecule. tandfonline.com | Design of materials with specific electronic behaviors. tandfonline.com |
| Interaction with Metal Surfaces | Not specified | Formation of protective layers. researchgate.net | Corrosion inhibitors. researchgate.net |
Applications of 5 Phenyl 1h Benzo D 1 2 3 Triazole in Advanced Materials Science
Optoelectronic Materials Development
The electron-deficient nature of the benzotriazole (B28993) ring system, combined with the electron-donating or modulating effects of the phenyl substituent, makes 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole a compelling building block for materials designed to interact with light and electricity. Research into its derivatives has shown promise in several key areas of optoelectronics.
Two-Photon Absorption (TPA) Materials
Given that the 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole structure contains both a potential acceptor (benzotriazole) and a modifiable π-system (phenyl group), it could serve as a foundational unit for the rational design of new TPA materials. By attaching suitable donor groups to the phenyl ring or the benzotriazole core, it may be possible to engineer molecules with significant TPA cross-sections. However, without specific experimental or theoretical studies on 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole itself, its TPA capabilities remain speculative.
Optical Waveguide Technologies
While direct studies on the use of 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole for optical waveguide technologies are not prevalent, research on related benzotriazole derivatives has shown their potential in this area. The ability of molecules to self-assemble into well-ordered structures is a key requirement for fabricating efficient optical waveguides.
Donor-acceptor-donor (D-A-D) structures based on 1H-benzo[d]imidazole, a related heterocyclic system, have been synthesized and processed into single crystals that exhibit optical waveguiding behavior. These crystals displayed luminescence in the 550–600 nm range and had optical loss coefficients around 10−2 dB/μm, indicating efficient light transport. The crystalline structure of these materials features internal channels that are believed to be important for light propagation.
The 2H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole ring is an electron-deficient system that can be functionalized to create materials with desirable self-assembly and photophysical properties for optical waveguide applications. The phenyl group in 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole could influence the intermolecular interactions and packing in the solid state, which are critical for the formation of efficient waveguiding structures. Further investigation into the crystal engineering and self-assembly of 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole is needed to explore its potential in this technology.
Organic Field-Effect Transistors (OFETs)
The application of benzotriazole derivatives in Organic Field-Effect Transistors (OFETs) has been an active area of research. The electron-deficient nature of the benzotriazole core makes it a suitable building block for creating p-type, n-type, or ambipolar organic semiconductors.
A study on a series of Donor-π-Acceptor-π-Donor (D-A-D) compounds based on a 2H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole core demonstrated their utility as p-type semiconductors in OFETs. The planarity of the molecular structure and efficient intramolecular charge transfer were found to be crucial for their semiconductor performance. While this study did not specifically use 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole, it provides a strong rationale for its potential in this area. The introduction of a phenyl group at the 5-position could influence the molecular packing and electronic coupling in the solid state, which are key factors determining the charge carrier mobility.
In a related study, a benzobisthiadiazole-containing polymer exhibited a high hole mobility of up to 2.5 cm²/Vs in a thin-film transistor. nih.gov This further underscores the potential of incorporating nitrogen-containing heterocyclic moieties like benzotriazole into organic semiconductors.
Table 2: OFET Performance of a Benzotriazole-Based Polymer
| Material | Device Configuration | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PCDTBTz | Solution Processable OFET | 4.3 x 10⁻⁴ | Not Reported | metu.edu.tr |
Note: The mobility value is for a solution-processed device and can be influenced by processing conditions.
Polymeric Materials and Macromolecular Architectures
The incorporation of 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole as a structural unit into polymers offers a pathway to new materials with tailored optical, electronic, and thermal properties.
Incorporation as Structural Units in Polymers
The benzotriazole moiety, in general, has been successfully incorporated into the main chain and side chains of various polymers. These polymers have found applications in diverse fields, including as dopant-free hole-transporting materials for perovskite solar cells and as components in organic photovoltaics. metu.edu.tr
For instance, copolymers of benzodithiophene and benzotriazole have been synthesized via Stille coupling polymerization for use in polymer solar cells. rsc.org These polymers exhibited good thermal stability and optical absorption properties. The performance of these materials is often dependent on the nature of the side chains attached to the polymer backbone, which influences solubility, film morphology, and electronic properties.
While specific examples of polymers containing 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole as a repeating unit are not widely reported, the synthetic methodologies used for other benzotriazole-containing polymers could be adapted for this purpose. The phenyl group in 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole could serve as a point for further functionalization or influence the polymer's solubility and solid-state morphology.
Table 3: Properties of Benzotriazole-Containing Copolymers for Photovoltaic Applications
| Copolymer | Mₙ ( g/mol ) | Td (°C) | Optical Bandgap (eV) | PCE (%) | Reference |
| PBDTDTBTz | - | ~300 | Not Reported | 1.7 | rsc.org |
| PBDTBTz | - | ~300 | Not Reported | 1.4 | rsc.org |
| P1 | Not Reported | Not Reported | 1.83 | 1.40 | metu.edu.tr |
| P2 | Not Reported | Not Reported | 1.81 | 3.57 | metu.edu.tr |
Note: Mₙ is the number-average molecular weight, Td is the decomposition temperature, and PCE is the power conversion efficiency.
Enhancement of Film Morphology and Material Solubility
The solubility of a material is a critical factor in its processing and application, particularly for the formation of thin films with desirable morphology. While specific quantitative data on the solubility of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole is not extensively documented in dedicated studies, the general solubility behavior of its parent compound, 1H-Benzotriazole, provides a useful reference. 1H-Benzotriazole is soluble in a variety of organic solvents, a property that is crucial for its incorporation into polymeric matrices and other materials. mst.dknih.gov The presence of the phenyl group in 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole is expected to enhance its solubility in non-polar organic solvents due to the hydrophobic nature of the phenyl ring.
The ability of benzotriazole derivatives to influence the morphology of films is linked to their self-assembly properties and their interactions with the host material. These interactions can prevent the aggregation of other components, leading to more uniform and defect-free films. This is particularly important in the context of organic electronics, where film morphology directly impacts device performance.
Table 1: Solubility of 1H-Benzotriazole
| Solvent | Solubility | Reference |
| Water | 1-5 g/L (at 23.7°C) | mst.dk |
| Alcohol | Soluble | mst.dk |
| Benzene (B151609) | Soluble | mst.dk |
| Toluene | Soluble | mst.dk |
| Chloroform | Soluble | mst.dk |
| Dimethylformamide | Soluble | mst.dk |
Applications in Solid-Phase Extraction
Currently, there is limited specific information available in the scientific literature regarding the application of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole in solid-phase extraction (SPE). However, the fundamental properties of the molecule suggest a potential for such applications. The triazole nitrogens can act as hydrogen bond acceptors and metal coordination sites, while the phenyl and benzo groups provide hydrophobic and π-π interaction capabilities. These features are desirable for the design of selective sorbents in SPE for the extraction of specific analytes from complex matrices.
Supramolecular Chemistry and Self-Assembly Properties
The non-covalent interactions of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole, such as hydrogen bonding and π-π stacking, are fundamental to its role in supramolecular chemistry and self-assembly. Benzotriazole itself is a known building block in the construction of various supramolecular architectures. nih.gov The hydrogen atom on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.
The phenyl group at the 5-position introduces an additional site for π-π stacking interactions, which can direct the self-assembly of the molecules into well-ordered structures. In the solid state, T-shaped 2H-benzo[d] mst.dkrsc.orgnih.govtriazole derivatives have been shown to form organized aggregates. rdd.edu.iq While this study focused on 2-phenyl derivatives, it highlights the importance of the phenyl group in guiding the formation of specific supramolecular structures. The interplay of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks, which are of interest for the development of functional materials with anisotropic properties.
Sensing Applications
The benzotriazole scaffold is a prominent feature in the design of chemosensors due to the electron-donating capabilities of the nitrogen atoms in the triazole ring, which can coordinate with metal ions. researchgate.net This coordination event can lead to a detectable change in the optical or electrochemical properties of the molecule. The incorporation of a phenyl group can modulate the electronic properties of the benzotriazole system, thereby influencing its sensitivity and selectivity towards specific analytes.
While direct applications of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole as a sensor are not extensively reported, related structures have shown significant promise. For example, functionalized triazole derivatives have been successfully employed for the detection of various metal ions. nanobioletters.com Furthermore, a new class of stable four-coordinated benzotriazole-borane compounds has been developed, exhibiting strong and tunable fluorescence emission, making them interesting fluorescent probes. rsc.org These examples underscore the potential of the 5-phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole framework in the development of novel sensing platforms. The phenyl group could be further functionalized to introduce specific recognition sites for target analytes, leading to highly selective sensors.
Corrosion Inhibition Properties
Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgrsc.org The mechanism of inhibition involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. This film is a complex formed between the benzotriazole molecules and the metal ions. The nitrogen atoms of the triazole ring play a crucial role in coordinating with the metal surface. nih.gov
The presence of a phenyl group in the 5-position of the benzotriazole ring can enhance its corrosion inhibition efficiency. The phenyl group can increase the electron density of the benzotriazole ring system through resonance effects, which strengthens the coordination with the metal surface. Additionally, the bulky phenyl group can increase the surface coverage of the inhibitor on the metal, leading to a more effective protective barrier.
Studies on related phenyl-substituted triazoles have demonstrated their efficacy as corrosion inhibitors. For instance, 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown significant corrosion inhibition for mild steel in an acidic medium. icrc.ac.iricrc.ac.ir
Table 2: Corrosion Inhibition Efficiency of a Related Phenyl-Substituted Triazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) at 303 K | Reference |
| 0.1 | 36.7 | icrc.ac.ir |
| 1.0 | 90.4 | icrc.ac.ir |
These findings suggest that 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole is a promising candidate for corrosion protection applications.
Development of Dyes, Pigments, and Fluorescent Probes
The conjugated system of the benzotriazole ring, extended by the phenyl group at the 5-position, gives 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole inherent chromophoric properties. This makes it a valuable scaffold for the development of dyes, pigments, and fluorescent probes. The benzotriazole moiety can act as an electron-withdrawing or electron-donating group, depending on the other substituents present in the molecule, which allows for the fine-tuning of its photophysical properties. nih.gov
Derivatives of benzotriazole are known to be used as UV absorbers and photostabilizers due to their ability to dissipate absorbed UV radiation through non-radiative pathways. cymitquimica.com Furthermore, the introduction of suitable functional groups can lead to highly fluorescent compounds. For example, dyad molecules consisting of blue fluorescent benzotriazole derivatives linked to UV absorbing 2-(2-hydroxyphenyl)-2H-benzotriazole components have been synthesized and studied for their photostability and fluorescence properties. scispace.com Azo dyes, a major class of synthetic colorants, have also been synthesized from triazole derivatives, indicating the versatility of this scaffold in color chemistry. rdd.edu.iqmdpi.comnih.govnih.govresearchgate.net
The development of stable four-coordinated benzotriazole-borane compounds with tunable fluorescence emission further highlights the potential of the benzotriazole core in creating novel fluorescent materials. rsc.org The 5-phenyl substituent in the target molecule can be expected to red-shift the absorption and emission spectra compared to the unsubstituted benzotriazole, and its functionalization offers a route to a wide range of new dyes and probes with tailored properties for applications in materials science and bioimaging.
Medicinal Chemistry Research on 5 Phenyl 1h Benzo D 1 2 3 Triazole Scaffolds
Exploration as Privileged Pharmacophores and Bioisosteres
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. nih.gov The benzotriazole (B28993) moiety itself can be considered a bioisostere of other heterocyclic systems. The strategic replacement of the phenyl ring in the 5-phenyl-1H-benzotriazole scaffold with other aromatic or heteroaromatic rings is a key approach in lead optimization. Such modifications can address issues related to metabolism, solubility, and off-target effects while potentially enhancing potency and selectivity. nih.gov
Rational Design and Synthesis of Hybrid Molecular Constructs
A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more pharmacophoric units to generate a single molecule with potentially enhanced or synergistic biological activity. mdpi.comscispace.com This approach aims to improve therapeutic efficacy, overcome drug resistance, and reduce side effects. mdpi.com The 5-phenyl-1H-benzotriazole scaffold is an attractive component for such hybrid designs due to its established biological relevance and synthetic accessibility. jocpr.commdpi.com
Triazole-Pyrazole Hybrids
The hybridization of benzotriazole and pyrazole (B372694) moieties has been explored to develop new bioactive compounds. Pyrazoles are a well-known class of five-membered heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. nih.gov The rationale for combining these two heterocycles lies in the potential for synergistic effects and the ability to target multiple biological pathways.
A study on the design and synthesis of new benzotriazole-pyrazole clubbed thiazole (B1198619) hybrids highlights the interest in these combined scaffolds as bioactive heterocycles. growingscience.com The synthesis of pyrazole-triazole hybrids often involves multi-step reactions, including the formation of the pyrazole ring followed by the introduction of the triazole moiety, or vice-versa. researchgate.netbeilstein-journals.orgkit.edu For instance, a series of novel 5-phenyl-1H-pyrazole derivatives were synthesized and evaluated as potential BRAF(V600E) inhibitors, demonstrating the therapeutic potential of the 5-phenyl-pyrazole core which can be incorporated into hybrid structures. nih.gov
Table 1: Examples of Pyrazole-Triazole Hybrid Scaffolds and their Reported Activities
| Scaffold | Reported Biological Activity | Reference |
|---|---|---|
| 1,2,4-Triazole (B32235) linked to Pyrazole | Antimicrobial, Anticancer | nih.gov |
| 2-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-4-pyrazolyl]-3-aryl-1,3-thiazolan-4-one | Antibacterial | researchgate.net |
Triazole-Thiazole Hybrids
The combination of the benzotriazole scaffold with a thiazole ring represents another promising avenue in the development of novel therapeutic agents. Thiazole and its benzofused derivatives are recognized for their diverse biological activities. nih.govacs.org The inclusion of a thiazole ring in a hybrid molecule can influence its pharmacokinetic and pharmacodynamic properties.
The synthesis of benzothiazole-triazole hybrids often involves the fusion of these two heterocyclic systems. nih.gov For example, a green synthesis approach has been reported for novel thiazolidinone-appended benzothiazole-triazole hybrids, which were evaluated for their antimicrobial properties. nih.gov In another study, the thiazole core in a series of compounds was replaced by a 1,2,3-triazole ring to enhance antimicrobial efficacy and physicochemical properties, demonstrating the interchangeability and complementary nature of these heterocycles in drug design. nih.govrsc.org
Table 2: Research on Benzotriazole-Thiazole and Related Hybrids
| Hybrid Type | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Benzotriazole-pyrazole clubbed thiazole hybrids | Synthesis and characterization of bioactive heterocycles. | Demonstrates the feasibility of three-component hybrids. | growingscience.com |
| Benzothiazole-triazole hybrids with thiazolidinone | Green synthesis and antimicrobial evaluation. | Methoxy-substituted phenyl groups showed promising activity. | nih.gov |
Triazole-Oxadiazole Hybrids
The 1,3,4-oxadiazole (B1194373) ring is another important pharmacophore that has been incorporated into hybrid structures with benzotriazole. Oxadiazole derivatives are known to exhibit a wide range of biological activities. The synthesis of benzotriazole-oxadiazole hybrids typically involves the cyclization of a suitable precursor to form the oxadiazole ring.
For instance, a series of novel 1,3,4-oxadiazole derivatives possessing a benzotriazole moiety were synthesized and evaluated as focal adhesion kinase (FAK) inhibitors with anticancer activity. researchgate.net In a different study, benzothiazole (B30560) derivatives bearing a 1,3,4-oxadiazole moiety were synthesized and showed potential as anti-inflammatory and antioxidant agents. nih.gov The synthesis of 5-substituted oxazoles can be achieved through a one-pot reaction of carbonyl compounds with tosylmethyl isocyanide (TosMIC). nih.gov
Table 3: Studies on Benzotriazole-Oxadiazole Hybrids
| Hybrid Structure | Target/Activity | Synthesis Highlight | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole with benzotriazole moiety | FAK inhibitors, anticancer | Multi-step synthesis from benzotriazole precursors. | researchgate.net |
| Benzothiazole with 1,3,4-oxadiazole moiety | Anti-inflammatory, antioxidant | Synthesis and evaluation of twenty derivatives. | nih.gov |
Triazole-Benzimidazole Hybrids
The hybridization of benzotriazole and benzimidazole (B57391) scaffolds has emerged as a particularly fruitful strategy in anticancer drug discovery. mdpi.comnih.gov Both heterocycles are considered privileged structures in medicinal chemistry. Benzimidazole, like benzotriazole, is a structural analog of purine (B94841) and is found in a number of clinically used drugs. nih.govtandfonline.com The combination of these two pharmacophores in a single molecule can lead to compounds with multi-target activity and improved therapeutic profiles. nih.govtandfonline.com
Several studies have reported the design and synthesis of benzimidazole-triazole hybrids as potent anticancer agents that inhibit multiple targets such as EGFR, VEGFR-2, and Topoisomerase II. nih.govtandfonline.com The synthesis of these hybrids often involves the coupling of pre-functionalized benzimidazole and benzotriazole units. mdpi.comscispace.comnih.gov For example, a series of N-aryl derivatives of benzimidazole and benzotriazole, as well as their diphenylamine-based hybrids, were synthesized and showed significant cytotoxic activity. mdpi.comnih.gov
Table 4: Research Findings on Benzotriazole-Benzimidazole Hybrids
| Hybrid Type | Key Biological Activity | Investigated Targets | Reference |
|---|---|---|---|
| N-Aryl benzimidazole and benzotriazole hybrids | Cytotoxic, antioxidant | Cancer cell lines (e.g., MCF-7, neuroblastoma) | mdpi.comnih.gov |
| Benzimidazole-1,2,3-triazole hybrids | Anticancer | EGFR, VEGFR-2, Topoisomerase II | nih.govtandfonline.com |
Triazole-Quinoline Hybrids
The quinoline (B57606) ring system is another important pharmacophore that has been combined with the triazole nucleus to create hybrid molecules with potential therapeutic applications. nih.gov Quinoline derivatives are known for their broad range of pharmacological activities. The rationale behind the design of triazole-quinoline hybrids is to leverage the distinct properties of each heterocyclic system to achieve enhanced biological efficacy.
The synthesis of these hybrids can be achieved through various synthetic routes. For example, novel quinoline/chalcone hybrids containing a 1,2,4-triazole moiety have been designed and synthesized, showing potent antiproliferative activity by targeting EGFR and BRAFV600E kinases. nih.gov Another study focused on the synthesis of quinoline-urea-benzothiazole hybrids as potential antitubercular agents, demonstrating the versatility of the quinoline scaffold in hybrid drug design. nih.gov While direct examples of 5-phenyl-1H-benzotriazole-quinoline hybrids are less common in the reviewed literature, the principles of rational design and synthetic strategies from related hybrid systems are applicable. researchgate.netnih.govnih.gov
Table 5: Examples of Quinoline-Based Hybrids in Medicinal Chemistry
| Hybrid Combination | Therapeutic Target/Application | Design Rationale | Reference |
|---|---|---|---|
| Quinoline/Chalcone/1,2,4-Triazole | EGFR and BRAFV600E kinases (Anticancer) | Combination of three known pharmacophores. | nih.gov |
| Quinoline-Urea-Benzothiazole | Antitubercular | Hybridization to improve activity against M. tuberculosis. | nih.gov |
| Benzimidazole-Quinoline | Anticancer | Targeting the p53 tumor suppressor pathway. | researchgate.net |
Investigation of Biological Activities in vitro (excluding clinical data)
The 5-phenyl-1H-benzo[d] nih.govnih.govnih.govtriazole scaffold and its analogs have been the subject of extensive research to evaluate their potential as therapeutic agents. These investigations have unveiled a broad spectrum of in vitro biological activities, including antimicrobial, antiviral, and anticancer effects, as well as the ability to inhibit specific enzymes and bind to various receptors.
Antimicrobial Activity Investigations (antibacterial, antifungal)
Derivatives of the 1,2,3-triazole core have demonstrated notable antimicrobial properties.
Antibacterial Activity:
Novel 1,2,3-triazole derivatives have been synthesized and assessed for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of paeonol (B1678282) 1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial properties. scielo.br Similarly, metronidazole (B1676534) analogues incorporating a 1H-1,2,3-triazole moiety have shown enhanced bacterial growth inhibition compared to the parent compound. nih.gov Some of these compounds, specifically 5b, 5c, 5e, 7b, and 7e, exhibited excellent antimicrobial activity. nih.gov Another study focused on new 1,2,3-triazole derivatives where two triazole moieties are linked through an O-alkoxy oxime linkage, which were also screened for their antimicrobial activity. researchgate.net Furthermore, a series of tetrazolomethylbenzo[d] nih.govnih.govnih.govtriazole derivatives showed good antimicrobial activities, comparable to standard drugs like streptomycin (B1217042) and fusidic acid. researchgate.net
Antifungal Activity:
The antifungal potential of 1,2,3-triazole derivatives has been a significant area of investigation. A series of 1,2,3-triazole phenylhydrazone derivatives were designed and synthesized, with compound 5p showing significant activity against several phytopathogenic fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov In vivo testing confirmed the effectiveness of compound 5p in controlling rice sheath blight and other fungal diseases. nih.gov Additionally, metronidazole analogues with a 1H-1,2,3-triazole ring demonstrated potent inhibition of fungal growth. nih.gov The development of novel antifungal agents is crucial due to increasing resistance, and 1,2,4-triazole derivatives have shown promise in this area. nih.gov For example, benzimidazole-1,2,4-triazole hybrids have been synthesized and shown to have good fungicidal activity. acs.org Specifically, compounds with a fluoro or chloro substituent at the para position of the phenyl ring showed enhanced activity. acs.org
Table 1: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity/Findings | Reference(s) |
| Paeonol 1,2,3-triazole derivatives | Bacteria | Evaluated for antibacterial properties. | scielo.br |
| Metronidazole 1H-1,2,3-triazole analogues (5b, 5c, 5e, 7b, 7e) | Bacteria and Fungi | Excellent antimicrobial activity, higher than parent compound. | nih.gov |
| 1,2,3-Triazole phenylhydrazone (5p) | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici | Significant anti-phytopathogenic activity. | nih.gov |
| Tetrazolomethylbenzo[d] nih.govnih.govnih.govtriazole derivatives | Bacteria and Fungi | Good antimicrobial activities comparable to standard drugs. | researchgate.net |
| Benzimidazole-1,2,4-triazole hybrids | Fungi | Good fungicidal activity, enhanced by specific substitutions. | acs.org |
| 1,2,3-triazole glycosides | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Promising antibacterial and antifungal activity. | nih.gov |
Antiviral Activity Investigations
The benzotriazole scaffold has been a key component in the design of novel antiviral agents. A significant number of benzo[d] nih.govnih.govnih.govtriazol-1(2)-yl derivatives have been synthesized and evaluated for their antiviral activity against a wide range of RNA viruses. nih.gov
Notably, five compounds (11b, 18e, 41a, 43a, and 99b) showed selective activity against Coxsackievirus B5 (CVB5), with EC50 values ranging from 6 to 18.5 μM. nih.gov Further investigation into compound 18e revealed that it protects cells from viral infection by likely interfering with the early stages of the viral attachment process. nih.gov
Phenylpyrazolone-1,2,3-triazole hybrids have also been investigated for their antiviral potential, particularly against SARS-CoV-2. nih.gov Several of these derivatives demonstrated potent anti-COVID-19 activity by inhibiting viral replication. nih.gov Specifically, compounds 6h, 6i, and 6q were identified as potent inhibitors of the SARS-CoV-2 main protease. nih.gov Furthermore, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to inhibit the replication of influenza viruses. mdpi.com
Research has also explored the antiviral activity of 1,2,3-triazole derivatives against other viruses. For instance, some fused 1,2,3-triazole derivatives have been found to target the main protease of human coronavirus. nih.gov Additionally, certain triazole-dihydropyrimidinone hybrids have shown promising antiviral potential against the human varicella-zoster virus. nih.gov
Anticancer Activity Investigations (inhibition of cell lines, enzyme targets)
The 1,2,3-triazole scaffold has been extensively utilized in the development of new anticancer agents.
Inhibition of Cancer Cell Lines:
A variety of 1,2,3-triazole-containing hybrids have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. For example, a series of N-(4-substituted phenyl)-4-((1-(3-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)ethoxy)methyl)-1H-1,2,3-triazoles demonstrated cytotoxic potential against HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 7, in particular, showed high potency. nih.gov
Furthermore, 1,2,3-triazole derivatives have been investigated for their activity against lung cancer cells. nih.gov An antiproliferative structure-activity relationship (SAR) study of 1,2,3-triazole–containing etodolac (B1671708) derivatives against A549 lung cancer cells revealed the importance of the phenyl ring for activity. nih.gov Another study synthesized novel 1,2,3-triazole derivatives and evaluated their antiproliferative activity against breast adenocarcinoma (MCF-7 and MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines. biointerfaceresearch.com Compound 8, which contains a phosphonate (B1237965) group, was the most active in this series. biointerfaceresearch.com
Enzyme Targets in Cancer:
In addition to cell line inhibition, research has focused on the enzymatic targets of these compounds in cancer therapy. Molecular docking studies have suggested that some 1,2,3-triazole-containing hybrids may bind to the active site of the epidermal growth factor receptor (EGFR), a key target in cancer treatment. nih.gov Other research has explored the potential of new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine-based derivatives as inhibitors of both wild-type EGFR and the T790M mutant. acs.org Additionally, some benzimidazole-triazole derivatives have been identified as topoisomerase I inhibitors. acs.org
Table 2: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Values/Activity | Enzyme Target(s) | Reference(s) |
| Compound 7 (pyrazolo- nih.govnih.govnih.gov-triazole- nih.govnih.govnih.gov-triazole hybrid) | HepG-2, HCT-116, MCF-7 | 12.22 µM, 14.16 µM, 14.64 µM | EGFR (predicted) | nih.gov |
| 1,2,3-Triazole–containing etodolac derivatives | A549 | 3.29–10.71 µM | Not specified | nih.gov |
| Compound 8 (phosphonate-containing 1,2,3-triazole) | HT-1080, A-549, MCF-7, MDA-MB-231 | 15.13 µM, 21.25 µM, 18.06 µM, 16.32 µM | Not specified | biointerfaceresearch.com |
| Benzimidazole-1,2,4-triazole and 1,3,5-triazine (B166579) derivatives | MCF-7, A-549 | Selective cytotoxicity | EGFRWT, EGFRT790M | acs.org |
| Benzimidazole-triazole derivatives (4b, 4h) | Not specified | Potent anticancer activity | Topoisomerase I | acs.org |
Enzymatic Inhibition Studies (e.g., α-amylase, α-glucosidase, thymidylate synthase)
Derivatives of 1,2,3-triazole have been investigated as inhibitors of various enzymes implicated in different diseases.
α-Glucosidase and α-Amylase Inhibition:
In the context of managing diabetes, the inhibition of α-glucosidase is a key therapeutic strategy. A series of novel (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives were synthesized and showed significant in vitro inhibitory activity against α-glucosidase. nih.gov Compound 10b was the most potent in this series, with an IC50 value of 14.2 µM. nih.gov Another study reported on N′-substituted benzylidene benzohydrazide-1,2,3-triazoles as potent α-glucosidase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net
Other Enzymatic Inhibition:
Research has also explored the inhibitory potential of triazole derivatives against other enzymes. For example, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed as xanthine (B1682287) oxidase inhibitors, with compound 1h being the most promising with an IC50 value of 0.16 μM. nih.gov Additionally, benzyl-1,2,3-triazole-linked 5-benzylidene (thio)barbiturate derivatives have been designed as potential tyrosinase inhibitors. researchgate.net
Receptor Binding Investigations (e.g., serotonin (B10506) receptors, cannabinoid receptors)
The interaction of 1,2,3-triazole derivatives with various receptors has been a subject of study.
Benzodiazepine (B76468) Receptor Binding:
Certain 1,2,3-triazole derivatives have been tested for their ability to displace [3H]diazepam from bovine brain membranes, indicating their interaction with benzodiazepine binding sites on GABAA receptors. nih.gov Quinolyltriazole derivatives were found to be the most potent in this regard, with the p-nitrophenyl derivative showing the highest affinity. nih.gov
Pregnane (B1235032) X Receptor (PXR) Inhibition:
A series of 1H-1,2,3-triazole-4-carboxamides have been optimized as potent and selective inverse agonists and antagonists of the pregnane X receptor (PXR), a key regulator of drug metabolism. nih.gov Compound 85 emerged as a highly potent inverse agonist and antagonist, while compound 89 was identified as a selective and pure antagonist. nih.gov
Tau Protein Binding:
In the context of Alzheimer's disease research, 1,2,3-triazole-based benzothiazole derivatives have been synthesized as potential molecular probes for tau protein. nih.govrsc.org These ligands displayed a range of affinities for the binding site shared with the known tau ligand PBB3. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For 5-phenyl-1H-benzo[d] nih.govnih.govnih.govtriazole derivatives, several SAR studies have provided valuable insights.
In the development of anticancer agents , the addition of a 1,2,3-triazole moiety to a pyrazolo- nih.govnih.govnih.gov-triazole scaffold was found to significantly enhance cytotoxic potential. nih.gov Furthermore, substitutions on the phenyl ring attached to the N-1 of the 1,2,3-triazole were critical; electron-releasing groups led to higher cytotoxic potential compared to electron-pulling groups. nih.gov
For antiviral activity against HIV-1, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were synthesized. The study highlighted the direct and effective interaction of these compounds with the HIV-1 capsid (CA) protein. nih.gov Molecular dynamics simulations helped to elucidate the potential binding modes. nih.gov
In the context of antifungal agents , a 3D-QSAR model was developed for 1,2,3-triazole phenylhydrazone analogs to understand the SAR profile and design more potent fungicides. nih.gov
For α-glucosidase inhibitors , a preliminary SAR study suggested that the 1H-1,2,3-triazole ring is a key pharmacophore responsible for the inhibitory activity of the synthesized derivatives. nih.gov
SAR studies on tau protein ligands based on a benzothiazole scaffold revealed that replacing a trans-butadiene bridge with a 1,2,3-triazole moiety allowed for the visualization of Aβ plaques but not neurofibrillary tangles (NFTs). However, amide and ester-linked derivatives were able to visualize NFTs. nih.govrsc.org
Development of Lead Compounds for Therapeutic Exploration
The benzotriazole scaffold has served as a fertile ground for the development of lead compounds targeting a range of diseases. A lead compound is a chemical starting point for drug optimization, and several promising candidates have emerged from research on benzotriazole derivatives.
In the antibacterial field, structure-activity relationship (SAR) studies have guided the synthesis of potent agents. For example, research on benzotriazole-based β-amino alcohols revealed that specific substitutions on the phenyl ring are crucial for activity. Compounds 4e (containing a phenyl ring) and 5f (with a chlorine-substituted phenyl ring) were identified as highly active against S. aureus and B. subtilis, respectively, establishing them as potential leads for further development. nih.gov
For antiviral applications, extensive SAR analysis has been performed on N-substituted benzotriazoles. It was found that the nature of the substituent on the benzylamine (B48309) moiety attached to the benzotriazole ring significantly influences antiviral specificity and potency. For instance, substituting the amine group with a p-chlorobenzoyl group led to compound 43a , which showed potent activity against Coxsackievirus B5 (CVB5). nih.govmdpi.com In contrast, another derivative, 18e , which features a 4-fluoro-benzotriazole core and a pivalamide (B147659) group, was also highly active against CVB5, highlighting how modifications to both the benzotriazole core and its substituents can tune the biological activity. nih.govmdpi.com These compounds represent important leads for the development of new anti-enterovirus therapies.
In the realm of oncology, benzotriazole derivatives have been explored as antiproliferative agents. nih.govresearchgate.net For example, 5-Nitro-1-phenyl-1H-benzotriazole has been investigated for its potential anticancer properties. ontosight.ai The benzotriazole scaffold's similarity to purine makes it a candidate for inhibiting kinases, which are often dysregulated in cancer. nih.gov Novel pyrimidine-benzotriazole hybrids have been identified as multi-kinase inhibitors, showing potent activity against cancer cell lines. researchgate.net The development of such compounds, which can hit multiple targets, is a promising strategy in cancer therapy.
The antioxidant potential of benzotriazole derivatives has also been explored. A benzotriazole-substituted primaquine (B1584692) derivative showed significantly higher radical scavenging ability and lipoxygenase (LOX) inhibition compared to the parent drug, indicating that the benzotriazole moiety was beneficial for its antioxidant properties. gsconlinepress.com
| Lead Compound(s) | Therapeutic Area | Key Development Findings | Reported Activity |
| Compounds 4e , 5f | Antibacterial | Identified through screening of β-amino alcohol and oxazolidine (B1195125) derivatives; show high potency against Gram-positive bacteria. nih.gov | MIC = 8 µM (4e vs S. aureus), MIC = 8 µM (5g vs B. subtilis) nih.gov |
| Compounds 18e , 43a | Antiviral (CVB5) | Developed through SAR studies of N-substituted benzotriazoles; show potent and selective inhibition of viral replication. nih.govmdpi.com | EC₅₀ = 9 µM (43a vs CVB5) nih.govmdpi.com |
| Pyrimidine-benzotriazole hybrids | Anticancer | Identified as potential multi-kinase inhibitors with excellent antiproliferative activities. researchgate.net | IC₅₀ = 0.009 μM against SiHa cell line for lead molecule 12O. researchgate.net |
| Benzotriazole-primaquine derivative | Antioxidant | Showed enhanced antioxidant and LOX inhibitory activity compared to primaquine. gsconlinepress.com | 73.8% DPPH interaction vs 31% for primaquine. gsconlinepress.com |
Lack of Specific Research Data on the Catalytic Applications of 5-Phenyl-1H-benzo[d] nih.govrsc.orgmdpi.comtriazole
Following a comprehensive and targeted search of scientific literature, it has been determined that there is a notable absence of specific research data concerning the catalytic applications of the chemical compound 5-Phenyl-1H-benzo[d] nih.govrsc.orgmdpi.comtriazole . While extensive research exists on the catalytic uses of the broader classes of compounds such as benzotriazoles, phenyl-triazoles, and their various derivatives, information focusing solely on the catalytic properties and applications of 5-Phenyl-1H-benzo[d] nih.govrsc.orgmdpi.comtriazole is not presently available in the reviewed scientific literature.
The initial research plan was structured to investigate the following areas as per the requested outline:
Catalytic Applications and Ligand Design Incorporating 5 Phenyl 1h Benzo D 1 2 3 Triazole
Future Perspectives and Emerging Trends in 5 Phenyl 1h Benzo D 1 2 3 Triazole Research
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design
For derivatives of 1,2,3-triazole, computational methods like Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have already been employed to understand the structural requirements for biological activity, such as anti-inflammatory or receptor antagonist effects. nih.govnih.govrsc.org These methods build computational models that correlate a compound's structure with its activity.
Future research will leverage more advanced ML models, such as deep neural networks and recurrent neural networks (LSTMs), to analyze vast datasets of chemical information. youtube.com These models can learn the complex relationships between the structure of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govyoutube.comtriazole analogs and their functional properties, including:
Target Prediction: Identifying potential biological targets for new derivatives. sdiarticle5.com
De Novo Design: Generating novel molecular structures optimized for binding affinity to a specific target, solubility, and low toxicity. youtube.com
Property Prediction: Building robust models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby reducing late-stage failures in drug development. mdpi.com
The table below summarizes computational approaches that form the foundation for advanced AI/ML integration in triazole research.
| Computational Method | Application in Triazole Research | Reference Compound Class | Key Findings |
| Comparative Molecular Field Analysis (CoMFA) | Exploring structure-activity relationships for anti-inflammatory activity. | Phenyl-1H-1,2,3-triazoles | Identified key structural features (pharmacophores) essential for potent anti-inflammatory effects. nih.gov |
| 3D-QSAR & Molecular Docking | Investigating selectivity for GABAA receptor subtypes. | 1-Phenyl-1H-1,2,3-triazoles | Suggested binding sites in the receptor's channel-lining region and explained selectivity based on hydrophobic environments. nih.gov |
| Molecular Docking | Simulating binding modes to biological targets. | 1H-benzo[d] chemicalbook.comnih.govyoutube.comtriazol-1-yl 3,4,5-trimethoxybenzoate | Predicted the binding interaction with histone deacetylase, supporting its potential as an antiproliferative agent. nih.gov |
| ADMET Prediction | Evaluating drug-likeness of novel compounds. | 1,2,3-Triazole-Based Benzothiazoles | Identified specific derivatives with promising pharmacokinetic profiles, marking them as potential drug-like molecules. mdpi.com |
Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions
The synthesis of complex molecules like substituted benzotriazoles requires precise control over reaction conditions. Advanced spectroscopic techniques are becoming indispensable tools for real-time monitoring, providing immediate insights into reaction kinetics, intermediate formation, and product purity. This capability moves beyond simple final product characterization to a more dynamic understanding of the chemical transformation.
While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation of final products chemicalbook.comfrontiersin.orgmdpi.com, in-situ spectroscopic methods offer a window into the reaction as it happens. For instance, in-situ Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products over time without disturbing the reaction mixture. Research on coordination polymers involving phenyl-1H-1,2,3-triazole derivatives has already utilized in-situ Raman and UV-visible spectroscopy to probe the electronic structure of catalytic sites and monitor the binding of intermediates like carbon monoxide. researchgate.net
Future applications in the synthesis of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govyoutube.comtriazole will likely involve:
Process Analytical Technology (PAT): Integrating techniques like Raman or near-infrared (NIR) spectroscopy directly into the reaction vessel for continuous monitoring and control.
Kinetic Analysis: Using time-resolved spectroscopy to rapidly determine reaction rate laws and optimize parameters such as temperature, catalyst loading, and reagent addition times.
Mechanistic Studies: Identifying and characterizing transient intermediates that are invisible to traditional offline analysis, providing crucial data for mechanistic elucidation.
The table below lists spectroscopic methods used in the characterization of triazole derivatives, highlighting their potential for advanced, real-time applications.
| Spectroscopic Technique | Application in Characterization | Potential for Real-time Monitoring |
| NMR (1H, 13C, COSY, HSQC) | Unambiguous structural determination and confirmation of synthesis. frontiersin.orgmdpi.com | Can be adapted for in-situ monitoring of slower reactions to track structural changes. |
| Mass Spectrometry (ESI-HRMS) | Precise mass determination and molecular formula confirmation. chemicalbook.com | Can be coupled with reaction systems (e.g., flow chemistry) for real-time analysis of reaction components. |
| In-situ Raman Spectroscopy | Probing catalyst-intermediate interactions. researchgate.net | Highly suitable for real-time monitoring of changes in covalent bonds and concentrations in solution. |
| UV-Visible Spectroscopy | Studying electronic transitions in conjugated systems. researchgate.net | Effective for tracking the progress of reactions that involve a change in chromophores. |
Sustainable and Scalable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govyoutube.comtriazole and related compounds, the focus is shifting towards methodologies that are not only efficient but also environmentally benign and scalable for potential industrial production.
A key advancement in this area is the widespread adoption of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.commdpi.comnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, often proceeding in green solvents like water or alcohol-water mixtures. mdpi.comnih.gov
Future trends in the synthesis of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govyoutube.comtriazole will emphasize:
Catalyst Development: Designing more efficient and recyclable copper catalysts or exploring metal-free reaction pathways to minimize heavy metal waste.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems. Flow chemistry offers superior heat and mass transfer, improved safety, and the ability to scale up production by simply extending the run time rather than using larger reactors.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.
Solvent Selection: Prioritizing the use of biodegradable or recyclable solvents and minimizing the use of hazardous organic solvents.
Research has already demonstrated scalable, multi-gram syntheses of related formyl-1,2,3-triazoles, showcasing the feasibility of producing these building blocks on a larger scale. researchgate.netmdpi.com
| Synthesis Approach | Key Features | Relevance to Sustainability & Scalability |
| Click Chemistry (CuAAC) | High efficiency, mild conditions, use of green solvents (e.g., t-BuOH/H2O). mdpi.comnih.gov | Reduces energy consumption and hazardous waste; highly reliable for complex molecule synthesis. |
| Scalable One-Pot Synthesis | Multi-gram scale production of key triazole intermediates. researchgate.netmdpi.com | Demonstrates viability for industrial application and reduces purification steps. |
| Microwave-Assisted Synthesis | Rapid reaction times and improved yields. nih.govacs.org | Reduces energy usage and can lead to cleaner reaction profiles. |
| Metal-Free Cycloaddition | Synthesis of formyl triazoles without a metal catalyst. researchgate.net | Eliminates concerns of heavy metal contamination in the final product and waste stream. |
Novel Applications in Interdisciplinary Fields
While the primary research focus for many triazole derivatives has been in medicinal chemistry—exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents—the unique properties of the 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govyoutube.comtriazole scaffold are paving the way for applications in diverse, interdisciplinary fields. nih.govnih.govnih.gov
The stable, aromatic, and electron-rich nature of the triazole ring makes it an excellent component for:
Materials Science: 1,2,3-triazole derivatives are used as corrosion inhibitors, photostabilizers, and optical brighteners. researchgate.net They also serve as versatile linkers in the construction of complex macromolecules like polymers and dendrimers. researchgate.net
Catalysis: Recent work has shown that 1,2,3-triazole-based phosphine (B1218219) ligands can be synthesized and used in transition metal catalysis, for example, in palladium-catalyzed cross-coupling reactions like the Sonogashira reaction. rsc.org The triazole moiety can coordinate with metal centers, influencing the catalyst's activity and selectivity. rsc.org
Agrochemicals: The biological activity of triazoles extends to agriculture, where they are investigated as potential fungicides and herbicides. rsc.orgresearchgate.net
Chemical Biology: Triazole-functionalized phosphonic acids and phosphonated purine (B94841) derivatives have been synthesized, linking triazole chemistry with the study of nucleoside analogs and other biologically important molecules. nih.govnih.gov
The future will see a more deliberate exploration of these non-medical applications, driven by a deeper understanding of the molecule's electronic and photophysical properties.
Deepening Mechanistic Understanding through Advanced Computational Models
A profound understanding of reaction mechanisms and biological interactions at the molecular level is critical for rational design. Advanced computational models, particularly Density Functional Theory (DFT), are providing unprecedented insights into the behavior of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govyoutube.comtriazole and its analogs.
DFT calculations allow researchers to:
Predict Molecular Properties: Accurately calculate structural parameters, electronic properties, and even NMR chemical shifts, which show excellent agreement with experimental data. mdpi.com
Model Reaction Pathways: Investigate the transition states and energy profiles of chemical reactions, helping to explain regioselectivity and optimize conditions.
Simulate Molecular Interactions: Molecular docking studies, often combined with kinetic experiments, are used to predict and validate the binding modes of triazole derivatives within the active or allosteric sites of biological targets like enzymes and receptors. nih.govsci-hub.senih.govnih.gov This is crucial for understanding structure-activity relationships and designing more potent and selective inhibitors.
For example, DFT and docking studies have been used to elucidate how triazole derivatives bind to targets such as the cruzain protease in T. cruzi sci-hub.se, GABAA receptors nih.gov, and tyrosinase nih.gov. These computational studies confirmed that the triazole ring often plays a critical role in binding through interactions like hydrogen bonding. sci-hub.se Future work will likely employ more sophisticated models, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, to study the dynamic behavior of these molecules in complex biological environments over time.
| Computational Model | Research Question Addressed | Key Insight Provided |
| Density Functional Theory (DFT) | What are the structural and electronic properties? | Calculated NMR chemical shifts that correlated strongly with experimental values, validating the computational approach. mdpi.com |
| Molecular Docking | How does the molecule bind to its biological target? | Identified specific intermolecular interactions, such as H-bonding between the triazole ring and amino acid residues (e.g., GLY 23) in an enzyme's active site. sci-hub.se |
| Kinetic & Docking Synergy | Is the inhibition competitive or non-competitive? | Confirmed a mixed-type or non-competitive inhibition mechanism by showing that the compound binds to an allosteric site, not the main active site. nih.govnih.gov |
| Electronic Structure Modeling | How do ligand electronics affect catalyst performance? | Showed that the triazole ligand's molecular orbital energy could be tuned to control the binding strength of reaction intermediates on a metal catalyst. researchgate.net |
Q & A
Q. What are the standard synthetic protocols for preparing 5-Phenyl-1H-benzo[d][1,2,3]triazole derivatives?
A common method involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic catalysis. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives in absolute ethanol containing glacial acetic acid, followed by reflux for 4 hours and solvent evaporation under reduced pressure . Microwave-assisted synthesis has also been employed to improve reaction efficiency, reducing reaction times and enhancing yields in heterocyclic systems .
Q. How is structural characterization of this compound derivatives performed?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm regioselectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm and triazole carbons at δ 140–160 ppm) .
- IR spectroscopy : Detection of N–H stretches (~3200 cm) and C=N/C–N vibrations (1500–1600 cm) .
- Elemental analysis : Validation of purity via %C, %H, and %N matching calculated values within ±0.3% .
Q. What safety precautions are critical when handling this compound derivatives?
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity and irritancy .
- Avoid contact with oxidizers or heat sources to prevent decomposition .
- Store in dry, ventilated areas at controlled temperatures (<25°C) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of this compound-based compounds?
- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, solvatochromic studies of benzotriazole derivatives reveal solvent-dependent electronic transitions, validated via TD-DFT .
- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes or receptors). Docking poses of triazole-thione derivatives with active sites (e.g., chromeno-triazepinones) highlight hydrophobic interactions and hydrogen bonding .
Q. How can contradictory biological activity data for triazole derivatives be resolved?
- Systematic SAR studies : Modify substituents (e.g., halogens, methoxy groups) to assess impact on activity. For instance, fluorophenyl groups enhance anticonvulsant activity in chromeno-triazepinones .
- Statistical error analysis : Apply methods like least-squares fitting (e.g., using Numerical Recipes in C algorithms) to distinguish experimental noise from true trends .
- In vitro vs. in vivo correlation : Validate cell-based assays with animal models to account for metabolic stability differences .
Q. What strategies improve regioselectivity in triazole functionalization reactions?
- Catalytic systems : Use Cu(I) or Ru catalysts for "click" chemistry to direct 1,4-disubstitution in 1,2,3-triazoles .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the N1 position, while non-polar solvents promote C5 functionalization .
- Steric directing groups : Bulky substituents (e.g., tert-butyl) on the phenyl ring can block undesired reaction sites .
Q. How do solvatochromic properties of this compound derivatives inform material science applications?
- Solvent polarity studies : UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) reveal bathochromic shifts due to π→π* transitions, useful for designing optical sensors .
- DFT-calculated dipole moments : Correlate with experimental solvatochromism to predict solubility and aggregation behavior in polymer matrices .
Q. What analytical challenges arise in quantifying trace impurities in this compound samples?
- HPLC-MS : Resolves low-abundance byproducts (e.g., triazepinones or phosphanylidene derivatives) using C18 columns and acetonitrile/water gradients .
- Limit of detection (LOD) : Achieve sub-ppm sensitivity via calibration with certified reference materials (e.g., Ensulizole derivatives) .
Methodological Tables
Table 1. Key Spectral Data for this compound Derivatives
| Functional Group | H NMR (δ, ppm) | IR (cm) | Reference |
|---|---|---|---|
| N–H (triazole) | 10.2–11.5 (s, 1H) | 3150–3200 | |
| C=N (aromatic) | - | 1580–1600 | |
| C–S (thione) | - | 650–700 |
Table 2. Reaction Optimization Parameters for Microwave Synthesis
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 120–150°C | +25% efficiency | |
| Irradiation Time | 10–15 min | Reduces byproducts | |
| Solvent | Ethanol/DMF (1:1) | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
